molecular formula C18H35NO3 B13996087 4-Tetradecanamidobutanoic acid CAS No. 147238-10-6

4-Tetradecanamidobutanoic acid

Cat. No.: B13996087
CAS No.: 147238-10-6
M. Wt: 313.5 g/mol
InChI Key: QKNCZLCPYXTEDH-UHFFFAOYSA-N
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Description

4-Tetradecanamidobutanoic acid is a synthetic organic compound with a complex structure It is characterized by a long aliphatic chain and an amide functional group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tetradecanamidobutanoic acid typically involves the reaction of tetradecanamide with butanoic acid under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Commonly, the reaction is carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Tetradecanamidobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group or other functional groups are replaced by different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-Tetradecanamidobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be utilized in studies involving lipid metabolism and membrane biology due to its long aliphatic chain.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It finds applications in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Tetradecanamidobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the amide group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

    4-Tetradecanoylbutanoic acid: Similar in structure but with a different functional group.

    4-Tetradecanamidopentanoic acid: Similar but with an extended carbon chain.

Uniqueness: 4-Tetradecanamidobutanoic acid is unique due to its specific combination of a long aliphatic chain and an amide functional group attached to a butanoic acid backbone

Properties

CAS No.

147238-10-6

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

4-(tetradecanoylamino)butanoic acid

InChI

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)

InChI Key

QKNCZLCPYXTEDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCC(=O)O

Origin of Product

United States

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